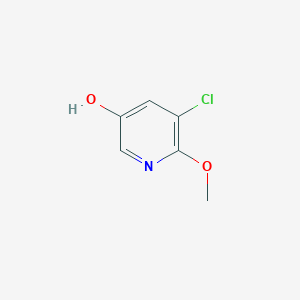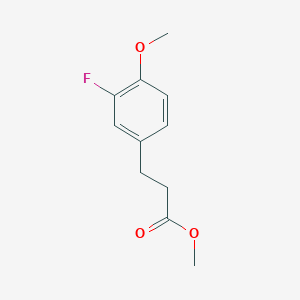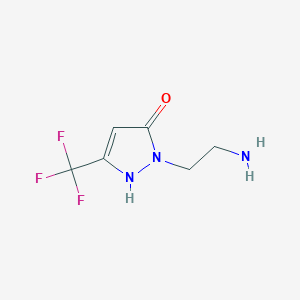
1-(2-aminoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
Vue d'ensemble
Description
1-(2-Aminoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol (commonly known as 3-Trifluoromethylpyrazole-2-carboxylic acid ethyl ester) is an organic compound that has been used in scientific research for a variety of applications. It is a white solid with a melting point of 206-208°C and is soluble in organic solvents like methanol, ethanol, and acetone. This compound has been studied for its potential use in medicinal chemistry and drug discovery. It has been found to have a wide range of biological activities, including inhibition of enzymes, modulation of transcription factors, and modulation of signal transduction pathways.
Applications De Recherche Scientifique
3-Trifluoromethylpyrazole-2-carboxylic acid ethyl ester has been studied for its potential use in medicinal chemistry and drug discovery. It has been found to have a variety of biological activities, including inhibition of enzymes, modulation of transcription factors, and modulation of signal transduction pathways. In addition, it has been found to have anti-inflammatory, anti-tumor, and antifungal activities. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Mécanisme D'action
The mechanism of action of 3-Trifluoromethylpyrazole-2-carboxylic acid ethyl ester is not completely understood. However, it is believed that this compound may act by inhibiting the activity of certain enzymes, such as protein kinases and phosphatases, which are involved in signal transduction pathways. In addition, this compound may also modulate the activity of transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
3-Trifluoromethylpyrazole-2-carboxylic acid ethyl ester has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of enzymes involved in signal transduction pathways. In addition, this compound has been found to have anti-inflammatory, anti-tumor, and antifungal activities. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Trifluoromethylpyrazole-2-carboxylic acid ethyl ester in lab experiments is its low cost and availability. This compound can be easily synthesized and is readily available from chemical suppliers. In addition, this compound has a wide range of biological activities and can be used to study a variety of biological processes. However, one of the main limitations of this compound is its low solubility in aqueous solutions.
Orientations Futures
The potential applications of 3-Trifluoromethylpyrazole-2-carboxylic acid ethyl ester are still being explored. Future research could focus on developing new synthesis methods for this compound, as well as exploring its potential use in the treatment of neurological disorders. In addition, further studies could be conducted to investigate the biochemical and physiological effects of this compound, as well as its mechanism of action. Finally, further research could be conducted to investigate the potential use of this compound in drug discovery and medicinal chemistry.
Propriétés
IUPAC Name |
2-(2-aminoethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3O/c7-6(8,9)4-3-5(13)12(11-4)2-1-10/h3,11H,1-2,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVDTOUROXFKST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN(C1=O)CCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



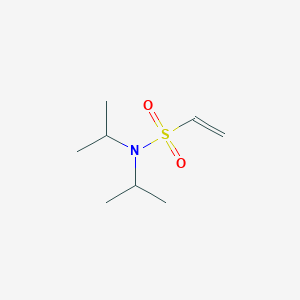
![[1-(Oxolan-3-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1490620.png)

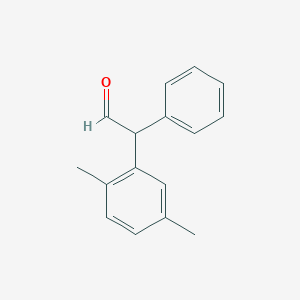
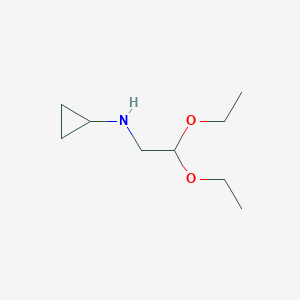
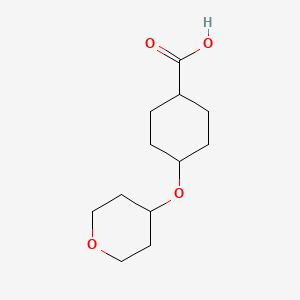
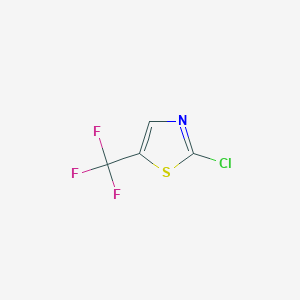
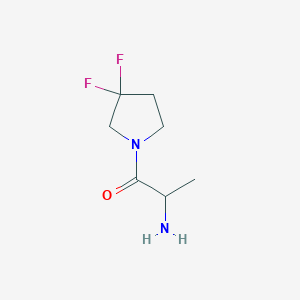


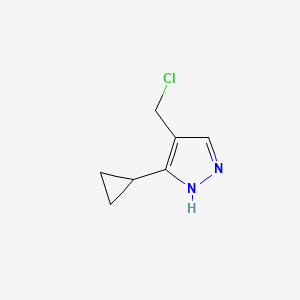
![1,8-Diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1490634.png)
